molecular formula C19H18N4O5S B2699360 5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941267-73-8

5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2699360
CAS RN: 941267-73-8
M. Wt: 414.44
InChI Key: DYYPVOLABUMEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties of Oxazole Derivatives

The synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, including those with morpholino groups and phthalimidoalkyl substituents, highlights the versatility of oxazole derivatives. These compounds undergo specific reactions that lead to the formation of various recyclization products, depending on the nature of the substituents and reactants involved. For instance, the interaction with hydrazine hydrate can result in different recyclization products, demonstrating the chemical reactivity and potential for generating diverse molecular architectures (Chumachenko et al., 2014; Chumachenko et al., 2015).

Antimicrobial Activities of Azole Derivatives

Research into the antimicrobial activities of azole derivatives, starting from furan-2-carbohydrazide and leading to the synthesis of triazole compounds with various secondary amines, including morpholine, indicates the potential pharmaceutical applications of these compounds. Some of these derivatives have displayed activity against tested microorganisms, suggesting their relevance in developing new antimicrobial agents (Başoğlu et al., 2013).

Diasteroselective Formation and Drug Synthesis

The diasteroselective formation of 1,2,4-triazole derivatives from reactions involving N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes and phenylhydrazine, leading to previously unknown derivatives, showcases the synthetic utility of these compounds in creating novel molecular structures with potential drug applications (Belikov et al., 2017).

Preparation of Pyrimido and Pyrido Oxazoles

The development of methods for the preparation of pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles from a 5-amino-2-phenyloxazole-4-carbonitrile building block demonstrates the potential for synthesizing complex heterocyclic compounds. This approach offers a pathway to new compounds with possible utility in various scientific and pharmaceutical research areas (Lemaire et al., 2015).

properties

IUPAC Name

5-(furan-2-ylmethylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c20-12-17-19(21-13-15-2-1-9-27-15)28-18(22-17)14-3-5-16(6-4-14)29(24,25)23-7-10-26-11-8-23/h1-6,9,21H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYPVOLABUMEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

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